MFCD02355109
Description
Such compounds typically exhibit defined physicochemical properties, including molecular weight, solubility, and reactivity, which are critical for their functional roles . For example, structurally similar compounds like CAS 1761-61-1 (C₇H₅BrO₂) and CAS 56469-02-4 (C₉H₉NO₂) share features such as aromatic rings, halogen substituents, or heterocyclic frameworks, which influence their stability and bioactivity .
Hypothetically, MFCD02355109 may belong to a class of brominated aromatics or nitrogen-containing heterocycles, given the prevalence of these structures in related MDL entries. Its synthesis likely involves catalytic methods (e.g., A-FGO catalysts in ionic liquids) or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
(Z)-4-oxo-4-(3-propoxycarbonylanilino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-8-20-14(19)10-4-3-5-11(9-10)15-12(16)6-7-13(17)18/h3-7,9H,2,8H2,1H3,(H,15,16)(H,17,18)/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTDHZAZGCQFNK-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02355109 typically involves a series of chemical reactions that require specific conditions. One common method includes the reaction of trizma base with metal ions such as magnesium, calcium, and barium at a temperature of 65°C and a stoichiometry of 1:1 (ligand to metal ion) . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
MFCD02355109 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and halogens for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
MFCD02355109 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of MFCD02355109 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD02355109, two structurally and functionally similar compounds are analyzed below:
CAS 1761-61-1 (C₇H₅BrO₂)
- Molecular Structure : Brominated benzoic acid derivative.
- Properties: Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions . Hazards: H302 (harmful if swallowed) .
- Applications : Used as an intermediate in pharmaceutical synthesis due to its halogenated aromatic core.
CAS 56469-02-4 (C₉H₉NO₂)
- Molecular Structure: 3,4-Dihydroisoquinolinone derivative with a hydroxyl group.
- Properties: Log S (ESOL): -2.47 (low aqueous solubility) .
- Applications : Explored in medicinal chemistry for its heterocyclic scaffold, which is conducive to kinase inhibition .
Hypothetical Comparison Table
Key Contrasts
- Structural Differences :
- CAS 1761-61-1 features a brominated benzoic acid backbone, whereas CAS 56469-02-4 incorporates a nitrogen-rich heterocycle. This compound may bridge these features with a bromo-substituted heterocyclic core.
- Functional Divergence: Brominated aromatics (e.g., CAS 1761-61-1) are often intermediates, while nitrogenous heterocycles (e.g., CAS 56469-02-4) are prioritized for drug discovery. This compound could serve dual roles depending on substituent groups.
- Pharmacokinetics :
Research Findings and Limitations
- Synthesis Challenges : Green chemistry approaches (e.g., ionic liquids, recyclable catalysts) used for analogous compounds could reduce environmental impact but may require optimization for this compound’s unique structure .
- Biological Relevance : Structural similarity to CAS 56469-02-4 suggests this compound might exhibit kinase or protease inhibition, though empirical validation is needed .
- Data Gaps : The absence of explicit data on this compound in the provided evidence limits conclusive comparisons. Further studies should prioritize spectral characterization (NMR, HPLC) and in vitro assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
